molecular formula C14H20N2O3 B3388652 tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate CAS No. 88463-18-7

tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate

Cat. No.: B3388652
CAS No.: 88463-18-7
M. Wt: 264.32 g/mol
InChI Key: DHUPSFPAFRFQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate: is an organic compound with the molecular formula C14H20N2O3 It is a derivative of carbamic acid and features a tert-butyl group, a phenylethyl group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenylethylamine derivative. One common method includes the following steps:

    Starting Materials: tert-Butyl carbamate and 1-phenylethylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Procedure: The tert-butyl carbamate is dissolved in an appropriate solvent (e.g., dichloromethane), and the 1-phenylethylamine is added. The mixture is cooled to 0°C, and the coupling agent and catalyst are added. The reaction is allowed to proceed at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products

    Oxidation: Products may include oxidized derivatives of the phenylethyl group.

    Reduction: Reduced forms of the carbamate, potentially leading to amines.

    Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amine functionality.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structural features make it a useful probe for investigating biochemical pathways.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as enzyme inhibitors or modulators of biological processes.

Industry

In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The phenylethyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler derivative without the phenylethyl group.

    Phenylethylamine: Lacks the carbamate functionality.

    N-Phenylcarbamates: Compounds with similar carbamate structures but different substituents.

Uniqueness

tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate is unique due to the combination of the tert-butyl group, phenylethyl group, and carbamoyl group. This combination imparts specific chemical and physical properties, such as solubility, reactivity, and stability, making it distinct from other carbamates and phenylethyl derivatives.

Properties

IUPAC Name

tert-butyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-11(12(15)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUPSFPAFRFQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate
Reactant of Route 3
tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate
Reactant of Route 5
tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate
Reactant of Route 6
tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.